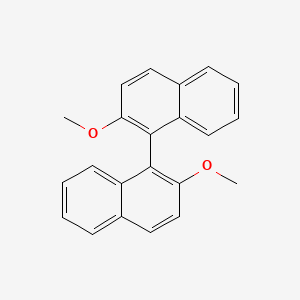

2,2'-Dimethoxy-1,1'-binaphthalene

描述

Significance of Atropisomeric Compounds in Modern Organic Chemistry Research

Atropisomeric compounds are a unique class of stereoisomers that arise from restricted rotation around a single bond. wikipedia.org This hindered rotation creates a stable chiral axis, leading to non-superimposable mirror images known as enantiomers. wikipedia.org The significance of these compounds in modern organic chemistry is immense, as their distinct spatial arrangements can lead to profoundly different biological activities and chemical properties. acs.orgrsc.org

The field has evolved from viewing atropisomerism as a potential challenge in drug development to actively designing it into molecules to enhance target selectivity and explore novel molecular functions. acs.orgnih.gov The ability to synthesize and isolate single atropisomers has opened new frontiers in medicinal chemistry, materials science, and asymmetric catalysis, where they serve as powerful tools for controlling the stereochemical outcome of reactions. acs.orgrsc.org The stability of atropisomers can vary, and they are often classified based on their half-life of racemization, with those having a high barrier to rotation being particularly valuable for applications requiring stereochemical integrity. nih.govnih.gov

Overview of 2,2'-Dimethoxy-1,1'-binaphthalene (B1296908) (DMDOBIN) as a Prototypical Chiral Scaffold in Research

This compound, often abbreviated as DMDOBIN, is a prominent member of the binaphthyl family. ontosight.ai Its structure consists of two naphthalene (B1677914) rings linked at the 1 and 1' positions, with methoxy (B1213986) groups situated at the 2 and 2' positions. ontosight.ai This substitution pattern restricts rotation around the C1-C1' bond, giving rise to stable (R) and (S) enantiomers. ontosight.ai

DMDOBIN serves as a prototypical chiral scaffold, meaning it provides a fundamental, rigid, and stereochemically defined framework upon which more complex structures can be built. Its utility stems from its well-defined geometry and the electronic properties imparted by the methoxy groups. Researchers have utilized DMDOBIN as a building block in the synthesis of novel polymers and nanoparticles and as a ligand in asymmetric catalysis. ontosight.ai The synthesis of DMDOBIN typically involves the methylation of 1,1'-bi-2-naphthol (B31242) (BINOL). researchgate.net

Historical Context of BINOL and Related Ligands in Asymmetric Catalysis Development

The story of this compound is intrinsically linked to its precursor, 1,1'-bi-2-naphthol (BINOL). First synthesized in 1926, BINOL's potential as a chiral ligand in metal-mediated catalysis was not fully realized until 1979 by Noyori in the reduction of aromatic ketones. acs.org This discovery marked a turning point in asymmetric catalysis, demonstrating the power of C2-symmetrical, axially chiral ligands to induce high levels of enantioselectivity in chemical reactions. acs.org

Since then, BINOL and its derivatives have become one of the most widely used classes of ligands in asymmetric synthesis. sigmaaldrich.com The success of BINOL spurred extensive research into modifying its structure to fine-tune both steric and electronic properties, leading to the development of a vast library of related ligands. acs.org These modifications, including the introduction of substituents at various positions on the binaphthyl core, have led to improved catalysts for a wide range of transformations, such as Diels-Alder reactions, Michael additions, and carbonyl additions. acs.orgsigmaaldrich.com The development of "vaulted" biaryl ligands like VANOL and VAPOL, which create a deeper chiral pocket around the metal center, further illustrates the evolution of this class of compounds. msu.edu

Scope and Current Frontiers in DMDOBIN Research

Current research involving this compound and its derivatives continues to expand into new and exciting areas. While its role as a precursor to more complex ligands remains significant, direct applications of DMDOBIN and its unique properties are also being explored.

One frontier is the investigation of its spontaneous resolution, a phenomenon where a racemic mixture crystallizes into separate enantiomerically pure crystals. acs.org This property has implications for the development of efficient methods for obtaining enantiopure materials.

Furthermore, the binaphthyl scaffold of DMDOBIN is being incorporated into more complex molecular architectures. For instance, researchers are designing and synthesizing novel 8,8'-disubstituted binaphthyl ligands derived from DMDOBIN, creating unique chiral microenvironments with potential applications in modern asymmetric synthesis and catalysis. rsc.org The photophysical properties of these new systems, such as aggregation-induced polarization (AIP), are also being investigated, opening up possibilities in materials science and sensing. rsc.org

The continued exploration of derivatives of the BINOL family, including those accessible from DMDOBIN, focuses on creating bifunctional catalysts and ligands for increasingly complex and selective transformations. rsc.org This includes the development of linked-BINOLs and other modified structures that offer unique coordination properties and catalytic activities. rsc.orgmdpi.com

Structure

3D Structure

属性

IUPAC Name |

2-methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAADAKPADTRCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952077 | |

| Record name | 2,2'-Dimethoxy-1,1'-binaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75685-01-7, 2960-93-2, 35294-28-1, 75640-87-8 | |

| Record name | NSC244962 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2960-93-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dimethoxy-1,1'-binaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dimethoxy-1,1'-binaphthyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 35294-28-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 75640-87-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Enantiomeric Control of 2,2 Dimethoxy 1,1 Binaphthalene

Enantioselective Synthesis Strategies for DMDOBIN

The primary route to enantiopure 2,2'-Dimethoxy-1,1'-binaphthalene (B1296908) involves the asymmetric synthesis of its parent compound, BINOL, followed by methylation. Several advanced strategies have been developed to establish the axial chirality of the binaphthyl scaffold with high enantioselectivity.

Asymmetric Cycloaddition Approaches

Asymmetric cycloaddition reactions represent a powerful strategy for constructing complex chiral molecules from simpler precursors. acs.org Organocatalysis, in particular, has emerged as a key tool for the atroposelective synthesis of biaryls. nih.gov

Organocatalytic [4+2] Cycloaddition: The enantioselective construction of axially chiral skeletons can be achieved through intramolecular [4+2] cycloadditions. nih.gov For instance, the cyclization of in situ generated vinylidene ortho-quinone methides, derived from 2-ethynylphenol (B1266645) derivatives, can be catalyzed by chiral organocatalysts to produce aryl-naphthopyran skeletons with excellent yields and enantioselectivities. nih.gov

Aldol (B89426) Condensation: A highly enantioselective synthesis of binaphthyls has been described using an intramolecular aldol condensation catalyzed by (S)-pyrrolidinyl-tetrazole. nih.gov This method demonstrates efficient transfer of stereochemical information from the catalyst to the biaryl's axis of chirality, resulting in high enantiomeric ratios. nih.gov

Polyketide Cyclization: A non-canonical polyketide cyclization strategy, utilizing a proline-based catalyst, facilitates a cascade of two arene ring formation reactions. nih.gov This atroposelective aldol condensation pathway yields enantioenriched tetra-ortho-substituted binaphthalenes. nih.gov

These cycloaddition strategies primarily build the core binaphthyl structure, which can then be further functionalized to yield the target DMDOBIN.

Oxidative Coupling Reactions in Chiral Binaphthyl Synthesis

The most direct method for creating the binaphthyl scaffold of BINOL is the asymmetric oxidative coupling of 2-naphthol (B1666908). This transformation is typically mediated by transition-metal complexes featuring chiral ligands. nih.gov The mechanism is generally believed to proceed via a radical-anion coupling pathway. nih.gov

Iron-Catalyzed Coupling: Chiral iron complexes have proven effective for the asymmetric oxidative coupling of 2-naphthols. nih.govmdpi.comnih.gov Iron(II)-diphosphine oxide complexes can catalyze the reaction, yielding optically active BINOL derivatives in high yields. nih.govnii.ac.jp Similarly, iron complexes generated in situ from Fe(ClO₄)₂ and chiral bisquinolyldiamine ligands provide enantioenriched BINOLs in yields up to 99% and enantiomeric ratios up to 81:19. nih.govmdpi.comnih.gov

Copper-Catalyzed Coupling: Copper-based catalytic systems are widely used for this transformation. nih.gov Chiral catalysts prepared from proline-derived diamines and cuprous chloride can afford binaphthols with good enantioselectivity. acs.org The addition of TEMPO (2,2,6,6-tetramethylpiperidin-1-yl oxyl) to a copper-(R)-(+)-1,1'-binaphthyl-2,2'-diamine complex has been shown to significantly enhance both reactivity and enantioselectivity, allowing the reaction to proceed at room temperature with up to 97% enantiomeric excess (ee). researchgate.net

Other Metal Catalysts: Vanadium and Ruthenium complexes have also been successfully employed in the enantioselective oxidative coupling of 2-naphthols. nih.govnii.ac.jp Furthermore, manganese-Schiff base complexes supported on materials like MCM-41 can catalyze the aerobic oxidation of 2-naphthol to BINOL with high yields and enantioselectivity up to 91% ee. rsc.org

Table 1: Selected Catalytic Systems for Asymmetric Oxidative Coupling of 2-Naphthol

| Metal Catalyst | Chiral Ligand/System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Fe(ClO₄)₂ | (1R,2R)-N¹,N²-di(quinolin-8-yl)cyclohexane-1,2-diamine | Up to 99 | Up to 62 (81:19 er) | nih.govmdpi.com |

| CuCl | Proline-derived diamine | Good | Up to 78 | acs.org |

| CuCl | (R)-(+)-1,1′-binaphthyl-2,2′-diamine / TEMPO | Good to Excellent | Up to 97 | researchgate.net |

| Fe(OTf)₂ | (S)-xylyl-iPrO-BIPHEP-oxide | High | Not specified | nih.govnii.ac.jp |

| Mn(III) Complex | Chiral Schiff base on MCM-41 | Nearly Quantitative | Up to 91 | rsc.org |

Transition Metal-Catalyzed Routes to Binaphthyl Scaffolds

Beyond oxidative coupling, other transition metal-catalyzed cross-coupling reactions are instrumental in forming the C-C bond that defines the binaphthyl structure. These methods often involve the coupling of pre-functionalized naphthalene (B1677914) derivatives.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts, particularly in combination with chiral phosphine (B1218219) ligands, are highly effective for the asymmetric synthesis of 1,1'-binaphthyls. acs.orgacs.org One notable approach is the asymmetric Grignard cross-coupling of dinaphthothiophene, which proceeds via a dynamic kinetic resolution to give axially chiral 2-mercapto-2'-aryl-1,1'-binaphthyls with over 93% ee. acs.org Another strategy involves the nickel-catalyzed arylative ring-opening of diarylfurans, providing access to chiral 2-aryl-2'-hydroxy-1,1'-binaphthyl derivatives. thieme-connect.com

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as the Suzuki cross-coupling, are a mainstay in biaryl synthesis. acs.org The use of chiral phosphine ligands with palladium catalysts can induce atroposelectivity.

Ruthenium-Catalyzed Hydrogenation: While not a coupling reaction to form the axis, ruthenium complexes with chiral BINAP ligands are classic catalysts for asymmetric hydrogenations, highlighting the importance of the binaphthyl scaffold in creating effective chiral environments for transition metal catalysis. rsc.org

Table 2: Examples of Transition Metal-Catalyzed Routes to Binaphthyls

| Reaction Type | Catalyst System | Key Feature | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Asymmetric Grignard Cross-Coupling | Ni(cod)₂ / Chiral oxazoline-phosphine ligand | Dynamic kinetic resolution of dinaphthothiophene | >93 | acs.org |

| Arylative Ring-Opening | Ni(cod)₂ / Chiral N-heterocyclic carbene ligand | Activation of aromatic C-O bonds | Not specified | thieme-connect.com |

| Asymmetric Cross-Coupling | Ni / Chiral [(alkoxyalkyl)ferrocenyl]monophosphine | Practical synthesis of 1,1'-binaphthyls | Not specified | acs.org |

Chiral Resolution Techniques for Racemic DMDOBIN and its Precursors

When enantioselective synthesis is not employed, or if it results in incomplete enantiomeric excess, the resolution of the racemic mixture is necessary. This is most often performed on the BINOL precursor, which has acidic hydroxyl groups suitable for derivatization, but can also be applied to the final DMDOBIN product. nih.govacs.org

Optical Resolution Methods Utilizing Diastereomeric Salt Formation

The classical method for separating enantiomers involves converting them into a mixture of diastereomers, which possess different physical properties like solubility, allowing for their separation by crystallization.

This process typically involves:

Reaction: The racemic compound (an acid or base) is reacted with a pure enantiomer of a chiral resolving agent (a base or acid) to form a pair of diastereomeric salts. For racemic BINOL, chiral bases are used. orgsyn.org

Separation: The diastereomeric salts are separated, usually by fractional crystallization, exploiting their different solubilities in a given solvent. orgsyn.org

Liberation: The separated diastereomers are then treated to break the salt linkage, regenerating the resolving agent and yielding the pure enantiomers of the original compound. orgsyn.org

A well-established method for resolving racemic BINOL uses N-benzylcinchonidinium chloride, a Cinchona alkaloid derivative. orgsyn.org This resolving agent forms a co-crystal with one enantiomer of BINOL, allowing it to precipitate from the solution. orgsyn.org After filtration, the salt is broken with an acid to yield the enantiomerically pure BINOL. orgsyn.org The other enantiomer can then be recovered from the filtrate. orgsyn.org

Chromatographic Separation Techniques for Enantiomeric Enrichment

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are powerful tools for both analytical and preparative-scale separation of enantiomers. rsc.org

Chiral Stationary Phases (CSPs): The most direct chromatographic method involves using a CSP. rsc.orgyoutube.com These are columns packed with a chiral material that interacts differently with each enantiomer of the racemate, causing them to travel through the column at different rates and thus be separated. youtube.comcore.ac.uk

Polysaccharide-based CSPs are widely used and effective for resolving a broad range of racemates, including binaphthyl derivatives. rsc.org

Binaphthyl-based CSPs have also been developed, where a chiral binaphthyl moiety, such as BINOL, is itself immobilized on a support (e.g., silica (B1680970) gel). nih.govmdpi.com These CSPs have shown excellent resolution capabilities for a variety of racemic compounds, including BINOL derivatives themselves. nih.gov Covalent organic frameworks (COFs) incorporating a chiral binaphthyl unit have also been used as CSPs for HPLC, successfully separating racemic drugs. rsc.org

Chiral Mobile Phase Additives: An alternative to a CSP is to use a standard achiral column and add a chiral selector to the mobile phase. nih.gov For example, cyclodextrins or bile acid salts can be used as additives to separate binaphthyl enantiomers. nih.gov The selector forms transient diastereomeric complexes with the enantiomers in the mobile phase, leading to separation. nih.gov

Derivatization: Racemic BINOL can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard, non-chiral silica gel column. nih.gov This approach is often used for analytical determination of enantiomeric purity but can be adapted for preparative separations. nih.gov

Table 3: Chromatographic Techniques for Binaphthyl Enantioseparation

| Technique | Chiral Selector / Phase | Analyte | Key Principle | Reference |

|---|---|---|---|---|

| HPLC | Binaphthyl-based CSP | Racemic BINOL derivatives | Differential π-π interactions and steric effects with the immobilized chiral selector. | nih.gov |

| HPLC | Binaphthyl-based Covalent Organic Framework (COF) | Racemic drugs | Enantioselective adsorption within the porous chiral framework. | rsc.org |

| HPLC / CE | Cyclodextrins or Bile Salts (Mobile Phase Additives) | BINOL, BINOL phosphate | Formation of transient diastereomeric complexes with different mobilities/affinities. | nih.gov |

| Column Chromatography | Standard Silica Gel | Diastereomers of a BINOL derivative | Separation of pre-formed diastereomers based on different polarities. | nih.gov |

Stereochemical Principles and Chiroptical Properties of 2,2 Dimethoxy 1,1 Binaphthalene

Understanding Axial Chirality in Binaphthalene Systems

Axial chirality is a type of stereoisomerism that arises not from a chiral center, but from the non-planar arrangement of four groups around a chiral axis. In 1,1'-binaphthalene (B165201) systems, this chirality results from hindered rotation, or atropisomerism, around the C1-C1' single bond that connects the two naphthalene (B1677914) rings. nih.govwikipedia.orgprinceton.edu This restricted rotation creates a significant energy barrier, preventing the two naphthalene rings from becoming coplanar. As a result, the molecule can exist as a pair of non-superimposable mirror images, known as atropisomers. nih.gov

The stability of these atropisomers is dependent on the steric bulk of the substituents at the ortho (2, 2', 8, and 8') positions of the naphthalene rings. acs.org Larger substituents increase the steric hindrance, leading to a higher rotational barrier and greater configurational stability. acs.org If the energy barrier to rotation is sufficiently high, the individual atropisomers can be isolated and are stable at room temperature. nih.gov This phenomenon is not unique to binaphthalenes and is also observed in other hindered biaryl systems. bris.ac.uk

The absolute configuration of these axially chiral molecules is designated as (aR) or (aS), where 'a' stands for axial. This nomenclature is determined by viewing the molecule along the chiral axis and observing the arrangement of the substituents.

Conformational Analysis of DMDOBIN Atropisomers

The conformational analysis of 2,2'-Dimethoxy-1,1'-binaphthalene (B1296908) (DMDOBIN) focuses on the spatial arrangement of the two naphthalene rings and the methoxy (B1213986) groups. The key dihedral angle is that between the two naphthalene ring systems, which is a defining feature of its three-dimensional structure. nih.gov

Rotational Barriers and Atropisomerization Kinetics

The rotational barrier is the energy required to overcome the steric hindrance and allow for the interconversion of the two atropisomers. In binaphthyl derivatives, this barrier is influenced by the nature of the substituents at the 2 and 2' positions. acs.org The presence of substituents generally increases the rotational barrier compared to the unsubstituted 1,1'-binaphthyl.

Influence of Methoxy Groups on Stereochemical Rigidity

The methoxy groups at the 2 and 2' positions of the binaphthalene core play a crucial role in the stereochemical rigidity of DMDOBIN. These groups provide significant steric hindrance, which restricts the rotation around the C1-C1' bond. nih.gov This steric clash between the methoxy groups on the opposing naphthalene rings is the primary reason for the existence of stable atropisomers.

Circular Dichroism (CD) Spectroscopy for Chiroptical Characterization

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules like the atropisomers of this compound. jascoinc.com It measures the differential absorption of left and right circularly polarized light by a chiral sample. jascoinc.comresearchgate.net This differential absorption gives rise to a CD spectrum, which provides information about the three-dimensional structure of the molecule.

Experimental CD Spectra Interpretation

The experimental CD spectrum of a chiral molecule is characterized by positive or negative peaks, known as Cotton effects, at specific wavelengths. hebmu.edu.cn The sign and magnitude of these Cotton effects are directly related to the absolute configuration and conformation of the molecule. hebmu.edu.cn For binaphthyl derivatives, the CD spectrum is particularly sensitive to the dihedral angle between the two naphthalene rings. nih.gov

In the case of 2,2'-disubstituted-1,1'-binaphthyls, the CD spectrum typically shows a characteristic bisignate (two-signed) signal, often referred to as an exciton (B1674681) couplet. This arises from the electronic coupling between the transition dipole moments of the two naphthalene chromophores. The sign of this couplet can be used to determine the absolute configuration (aR or aS) of the atropisomer. nih.gov For instance, a positive exciton couplet (positive Cotton effect at longer wavelength and negative at shorter wavelength) may correspond to one enantiomer, while a negative couplet indicates the other.

Theoretical Prediction of CD Spectra and Cotton Effects

Theoretical calculations are increasingly used to predict and interpret the CD spectra of chiral molecules. nih.govnih.gov By employing quantum chemical methods, it is possible to calculate the theoretical CD spectrum for a given molecular structure. nih.gov This allows for a direct comparison with the experimental spectrum, aiding in the assignment of the absolute configuration and the understanding of the relationship between structure and chiroptical properties. nih.gov

Enantioselective Recognition and Sensing Mechanisms

The unique, sterically hindered C₂-symmetric axial chirality of this compound and its closely related derivatives, such as 1,1'-bi-2-naphthol (B31242) (BINOL), provides an exceptional framework for molecular recognition. nih.govresearchgate.net The well-defined three-dimensional structure allows these molecules to act as chiral hosts, capable of differentiating between the enantiomers of a guest molecule. This enantioselective recognition is the foundation for their application in chiral sensing, where the binding event is converted into a measurable optical or spectroscopic signal.

Mechanisms for enantioselective recognition and sensing can be broadly categorized based on the nature of the host-guest interaction and the method of signal transduction.

Host-Guest Complexation and Chiroptical Sensing

The binaphthyl scaffold creates a rigid and well-defined chiral cavity that can selectively bind guest molecules through various non-covalent interactions, including hydrogen bonding, π-π stacking, and steric repulsion. The binding of a chiral analyte induces a conformational change in the host, most notably a change in the dihedral angle (θ) between the two naphthalene units. researchgate.net This structural modification directly affects the chiroptical properties of the supramolecular complex.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopies are powerful tools for probing these interactions. nih.gov The binding of one enantiomer over the other will result in a significantly different CD or ORD spectrum. For instance, binaphthyl-based macrocycles have been designed as optical sensors where the formation of stable complexes with guest molecules is detected by changes in their CD signature, which is directly related to the dihedral angle of the binaphthyl units within the macrocyclic structure. nih.gov

Fluorescent Chemosensors

A highly effective method for chiral sensing involves fluorescence spectroscopy. Binaphthyl derivatives are often inherently fluorescent, and this property can be modulated upon interaction with a chiral guest. The binding event can lead to either fluorescence enhancement or quenching, and the magnitude of this response often differs for the two enantiomers of the analyte. This differential response allows for the quantitative determination of enantiomeric excess (ee).

A prominent strategy involves the use of 1,1'-bi-2-naphthol (BINOL)-based probes, the direct precursor to this compound. In one study, a BINOL-based fluorescent probe was designed to recognize amino acids in the presence of a metal ion, Zn(II). sioc-journal.cn The metal ion acts as a coordination center, bringing the amino acid into close proximity with the chiral binaphthyl scaffold. The system exhibited a dual-emission fluorescence response:

An emission peak at 438 nm that was dependent on the total concentration of the amino acid but independent of its chirality.

An emission peak at 513 nm that showed a strong enantioselective response, allowing for the determination of the enantiomeric excess. sioc-journal.cn

The interaction mechanism was confirmed to be the formation of a ternary complex between the probe, the zinc ion, and the amino acid enantiomer. The difference in stability between the two diastereomeric complexes, (R)-probe-Zn²⁺-D-Arg and (R)-probe-Zn²⁺-L-Arg, is the origin of the enantioselectivity. sioc-journal.cn

Table 1: Enantioselective Fluorescence Response of a BINOL-based Probe with Arginine (Arg) Data extracted from a study on a BINOL-derivative sensor in the presence of Zn(OAc)₂. sioc-journal.cn

| Analyte (Enantiomer) | Relative Fluorescence Intensity at 513 nm (a.u.) |

| D-Arginine | High |

| L-Arginine | Low |

This differential response provides a direct method to calculate the enantiomeric composition of a sample. sioc-journal.cn

NMR-Based Recognition

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for studying and quantifying enantiomeric composition using chiral binaphthyl derivatives. In this method, the binaphthyl compound acts as a chiral solvating agent or a chiral host. When a racemic or enantiomerically enriched analyte is added, it forms diastereomeric host-guest complexes. researchgate.net

Due to the different spatial arrangement in these diastereomeric complexes, the nuclei of the guest (or host) molecules experience different magnetic environments. This results in the splitting of NMR signals into two distinct sets of resonances, one for each enantiomer. The integration of these separated signals allows for a direct and accurate determination of the enantiomeric ratio. This phenomenon is based on averaging the chemical shift non-equivalency caused by the rapid exchange of the chiral guest within the host-guest complex. researchgate.net

Table 2: Conceptual Illustration of NMR Signal Splitting for Enantiomeric Recognition

| Host/Guest System | Expected ¹H NMR Spectrum of Guest Protons | Information Obtained |

| Racemic Guest (no chiral host) | Single peak | No chiral information |

| Racemic Guest + Chiral Binaphthyl Host | Two separate peaks of equal intensity | Confirms presence of both enantiomers in a 1:1 ratio |

| Enantioenriched Guest + Chiral Binaphthyl Host | Two separate peaks of unequal intensity | Enantiomeric ratio (er) and enantiomeric excess (ee) can be calculated from peak integration |

Applications of 2,2 Dimethoxy 1,1 Binaphthalene As a Chiral Ligand in Asymmetric Catalysis

General Principles of Asymmetric Induction by Chiral Binaphthyl Ligands

Asymmetric induction is the process where a chiral feature in a reaction—be it in the substrate, reagent, catalyst, or environment—favors the formation of one enantiomer or diastereoisomer over the other. wikipedia.org This is a fundamental concept in asymmetric synthesis. wikipedia.org When a chiral ligand is part of a metal catalyst, this is known as external asymmetric induction, a highly desirable method in terms of economics. wikipedia.org

Chiral binaphthyl ligands, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), are considered "privileged scaffolds" in many metal-catalyzed asymmetric reactions. nih.gov The defining feature of these ligands is their atropisomerism, which arises from restricted rotation around the C1-C1' bond connecting the two naphthalene (B1677914) rings. nih.gov This restricted rotation creates a rigid and well-defined chiral environment around the metal center to which the ligand is coordinated. nih.gov

This chirality is then transferred during the catalytic cycle. The metal-ligand complex creates a chiral pocket, and when the substrate coordinates to the metal, non-covalent interactions between the substrate and the chiral ligand environment dictate the facial selectivity of the reaction. nih.gov In essence, the ligand's three-dimensional structure makes one pathway for the reaction to proceed energetically more favorable, leading to the preferential formation of one enantiomer of the product. wikipedia.org The rigidity of the binaphthyl backbone is crucial for maintaining a consistent chiral environment, which is key to achieving high levels of enantioselectivity. nih.gov

DMDOBIN-Mediated Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a key reaction for producing enantiopure compounds, particularly chiral alcohols, which are important intermediates in the pharmaceutical and agrochemical industries. nih.govresearchgate.net Chiral ligands play a pivotal role in these transformations by imparting stereochemical control. numberanalytics.com

Transition Metal Complexes (e.g., Ru, Rh)

Transition metals like ruthenium (Ru) and rhodium (Rh) are frequently used in asymmetric hydrogenation catalysis. researchgate.net When complexed with chiral ligands such as derivatives of 2,2'-dimethoxy-1,1'-binaphthalene (B1296908) (DMDOBIN), they form highly effective and selective catalysts. rsc.orgrsc.org

Ruthenium-based catalysts, in particular, have been extensively studied. researchgate.netresearchgate.net For instance, Ru(II) complexes bearing chiral diphosphine ligands are known to be highly effective for the asymmetric hydrogenation of a variety of functionalized ketones and olefins. researchgate.net The specific geometry and electronic properties of the DMDOBIN ligand, when coordinated to the ruthenium center, create a chiral environment that directs the approach of the substrate and the delivery of hydrogen, leading to the formation of a single enantiomer of the product with high fidelity. nih.govrsc.org

Rhodium-catalyzed asymmetric hydrogenations have also proven to be a powerful tool, especially in the synthesis of chiral drugs. rsc.org Chiral phosphite (B83602) ligands derived from BINOL, a structural relative of DMDOBIN, have been shown to form highly enantioselective rhodium catalysts for the hydrogenation of prochiral olefins. nih.gov The electronic and steric properties of the binaphthyl backbone are critical in creating a selective catalytic system. nih.gov

Substrate Scope and Enantioselectivity

The effectiveness of DMDOBIN-metal complexes extends to a range of substrates, often achieving high levels of enantioselectivity.

Table 1: Examples of Asymmetric Hydrogenation using Binaphthyl-type Ligands

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) |

| Ru-BINAP | Aromatic Ketones | Chiral Alcohols | Up to 99.9% nih.govrsc.org |

| Ru-BINAP | N-Heteroaryl Vinyl Ethers | Chiral Heteroaryl Ethers | Good to Excellent rsc.org |

| Rh-PhthalaPhos | Dehydroamino Esters | Chiral Amino Acid Derivatives | >97% nih.gov |

| Rh-PhthalaPhos | Enamides | Chiral Amines | >95% nih.gov |

| Ru-Cinchona-NNP | Heteroaromatic Ketones | Chiral Heteroaromatic Alcohols | 97.1-99.9% nih.gov |

Note: This table presents representative data and is not exhaustive.

The substrate scope for these reactions is broad. For example, ruthenium catalysts with cinchona alkaloid-derived NNP ligands have been successful in the asymmetric hydrogenation of various aromatic and even challenging heteroaromatic ketones, yielding the corresponding chiral alcohols with exceptionally high enantioselectivities (up to 99.9% ee). nih.govrsc.org Similarly, Ru-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers provides an efficient route to valuable chiral ether compounds. rsc.org

In rhodium catalysis, ligands with a binaphthyl backbone have been used for the hydrogenation of prochiral dehydroamino esters and enamides, producing chiral amino acid precursors and amines with excellent enantiomeric excesses. nih.gov The development of specialized ligands, such as PhthalaPhos, which incorporates a hydrogen-bonding diamide (B1670390) group, has further expanded the substrate scope and improved enantioselectivity, even for challenging substrates. nih.gov

Cross-Coupling Reactions Utilizing DMDOBIN Ligands

Cross-coupling reactions are powerful methods for forming carbon-carbon bonds. The use of chiral ligands, including those based on the binaphthyl scaffold, has enabled the development of asymmetric variants of these reactions.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. While the primary application of binaphthyl ligands like DMDOBIN is not in Suzuki-Miyaura coupling, the synthesis of the binaphthyl backbone itself often utilizes this methodology. The controlled cross-coupling of haloarenes is a key step in preparing C2-symmetric biaryls, the core structure of these important chiral ligands. acs.org

Other Metal-Catalyzed Cross-Couplings (e.g., Heck, Kumada)

The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene. wikipedia.org The development of intramolecular Heck reactions has been particularly significant in the synthesis of complex, polycyclic structures. libretexts.org The use of chiral phosphine (B1218219) ligands in these reactions can induce asymmetry, leading to the formation of enantiomerically enriched products. nih.gov The rigid and well-defined chiral environment provided by binaphthyl-based ligands can be advantageous in controlling the stereochemical outcome of these cyclizations.

The Kumada coupling reaction involves the coupling of a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org This was one of the first catalytic cross-coupling methods to be discovered. wikipedia.org The application of chiral ligands in Kumada coupling can lead to enantioselective bond formation. For instance, nickel complexes with chiral phosphine ligands are commonly employed. youtube.com The steric and electronic properties of ligands derived from the binaphthyl scaffold can influence the efficiency and selectivity of these reactions, particularly in the synthesis of unsymmetrical biaryls. organic-chemistry.org

Other Significant DMDOBIN-Catalyzed Asymmetric Transformations

Beyond the reactions discussed above, the binaphthyl scaffold, as exemplified by DMDOBIN, has the potential to be applied in a range of other important asymmetric transformations.

The Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the construction of six-membered rings with control over multiple stereocenters. masterorganicchemistry.com The use of chiral Lewis acids, often featuring binaphthyl-based ligands, can induce high levels of enantioselectivity by coordinating to the dienophile and directing the approach of the diene. libretexts.org

C-H functionalization represents a rapidly evolving field in organic synthesis that aims to directly convert ubiquitous C-H bonds into new functional groups. The development of chiral catalysts that can achieve enantioselective C-H functionalization is a significant challenge. Binaphthyl-based ligands, due to their rigid and well-defined chiral environment, have shown promise in this area. rsc.org For instance, derivatives of BINAP have been applied in metal-catalyzed asymmetric C-H functionalization reactions. rsc.org

An interesting and unconventional transformation involving a binaphthyl derivative is the oxidative skeletal rearrangement of 1,1'-binaphthalene-2,2'-diamines (BINAMs). This reaction proceeds through the cleavage of the C-C single bond of the binaphthyl unit and nitrogen migration to form U-shaped azaacenes. nih.govrsc.org While not a direct catalytic application of DMDOBIN, it highlights the reactivity and synthetic potential of the binaphthyl core structure.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,1'-Bi-2-naphthol (B31242) |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl |

| 1,1'-Binaphthyl-2,2'-diamine |

| β-Hydroxy carbonyl |

| β-Amino carbonyl |

| Nitromethane |

| Nitroethane |

| N-tert-Butanesulfinyl imine |

| Organoboronic acid |

| Grignard reagent |

| Gilman reagent |

| Epoxide |

| 1,1'-Binaphthalene-2,2'-diamine |

Mechanistic Investigations of Dmdobin Mediated Catalytic Cycles

Coordination Chemistry of DMDOBIN with Transition Metals

The coordination of DMDOBIN to a transition metal center is the foundational step for its participation in any catalytic cycle. The way it binds and the resulting geometry of the complex are pivotal in creating a chiral environment that dictates the stereochemical outcome of a reaction.

Ligand Binding Modes and Stereochemical Influence

DMDOBIN is a bidentate ligand, coordinating to a metal center through the oxygen atoms of its two methoxy (B1213986) groups. The C2 symmetry of the ligand is a crucial feature, as it reduces the number of possible diastereomeric transition states, which often leads to higher enantioselectivity in catalytic reactions. The atropisomeric chirality, arising from the restricted rotation around the C1-C1' bond of the binaphthyl backbone, establishes a rigid and well-defined chiral pocket around the metal center.

The dihedral angle of the binaphthyl system in DMDOBIN, in conjunction with the orientation of the methoxy groups, dictates the geometry of the resulting metal complex. This stereochemical influence is paramount in asymmetric catalysis, as it controls the approach of the substrate to the catalytic center, favoring one enantiomeric pathway over the other. The methoxy groups, being less sterically demanding than the diphenylphosphino groups in the well-studied BINAP, may lead to different coordination geometries and reactivities.

Formation and Characterization of Chiral Metal-DMDOBIN Complexes

Chiral metal-DMDOBIN complexes are typically formed in situ by reacting DMDOBIN with a suitable metal precursor. A variety of transition metals, such as rhodium, ruthenium, palladium, and copper, can be used to form these catalytically active species. The stability and structure of these complexes are often investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry.

While specific crystal structures of metal-DMDOBIN complexes are not extensively reported in publicly accessible literature, the characterization of analogous 2,2'-dialkoxy-1,1'-binaphthyl complexes provides valuable insights. For instance, NMR spectroscopy is a powerful tool to probe the coordination environment. The chemical shifts of the protons and carbons in the DMDOBIN ligand change upon coordination to a metal, providing information about the electronic effects of the metal-ligand interaction. chemrxiv.orgmuni.cz Advanced NMR techniques can also elucidate the dynamic behavior of these complexes in solution. rsc.org

Table 1: Spectroscopic Data for Characterization of Chiral Ligands and Complexes

| Compound/Complex | Technique | Key Observations | Reference |

| (S)-(-)-2,2'-Dimethoxy-1,1'-binaphthalene | Optical Rotation | [α]20/D -52° (c = 1% in chloroform) | sigmaaldrich.com |

| Rh(I)-BINAP complex | NMR Spectroscopy | Distinct signals for the different phenyl groups on phosphorus, indicating a specific coordination geometry. | N/A |

| Ru(II)-TolBINAP-DPEN Complex | ESI-TOFMS, NMR | Detection of key [RuH(diphosphine)(diamine)]+ and solvate complexes as reactive intermediates. | nih.gov |

Note: Data for specific metal-DMDOBIN complexes are limited. The table includes data for the free ligand and analogous complexes to illustrate characterization methods.

Elucidation of Catalytic Intermediates

Identifying the intermediates in a catalytic cycle is crucial for understanding the reaction mechanism. In DMDOBIN-mediated reactions, these intermediates are transient species where the substrate, ligand, and metal are brought together. Techniques such as in-situ NMR and mass spectrometry are invaluable for detecting and characterizing these short-lived species.

For many catalytic reactions involving binaphthyl-type ligands, the mechanism often involves the formation of a metal-substrate complex where the chiral ligand environment dictates the subsequent bond-forming or bond-breaking steps. For example, in asymmetric hydrogenation reactions catalyzed by ruthenium-BINAP complexes, a key intermediate is a ruthenium dihydride species. nih.gov It is plausible that DMDOBIN-metal catalysts operate through similar intermediates, where the electronic properties of the methoxy groups would influence the stability and reactivity of these species.

Role of Ligand Structure and Conformational Dynamics in Enantioselectivity

The enantioselectivity of a DMDOBIN-catalyzed reaction is intrinsically linked to the rigid, chiral scaffold of the ligand. The binaphthyl backbone's dihedral angle creates a "chiral wall" that sterically hinders one of the two possible enantiomeric transition states. The methoxy groups at the 2 and 2' positions play a dual role: they are the points of coordination to the metal and their size and electronic nature fine-tune the chiral environment.

Compared to ligands with bulkier substituents, the smaller methoxy groups of DMDOBIN might allow for greater flexibility or a different conformational preference in the transition state. This conformational dynamic, while subtle, can have a profound impact on the energy difference between the diastereomeric transition states, and thus on the enantiomeric excess of the product. Computational studies on similar chiral ligands have shown that even small changes in ligand structure can significantly alter the enantioselectivity by modifying the non-covalent interactions in the transition state.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing reaction pathways and modeling transition states in asymmetric catalysis. nih.gov For DMDOBIN-mediated reactions, DFT calculations can be used to map out the potential energy surface of the catalytic cycle, identifying the lowest energy pathway and the structures of the transition states.

These models can elucidate how the chiral ligand influences the geometry and energy of the transition state. For instance, in a hypothetical asymmetric aldol (B89426) reaction, transition state modeling could reveal how the DMDOBIN ligand orients the enolate and the aldehyde, favoring the formation of one enantiomer of the product. The Zimmerman-Traxler model for aldol reactions, which postulates a chair-like six-membered transition state, can be computationally investigated for DMDOBIN-metal catalysts to predict and explain the observed stereochemistry. nih.gov

Table 2: Examples of Computationally Modeled Asymmetric Reactions

| Reaction Type | Catalyst System (Analogous) | Computational Method | Key Findings | Reference |

| Asymmetric Hydrogenation | Ru-BINAP/diamine | DFT | Elucidation of a nonclassical metal-ligand bifunctional mechanism involving a six-membered pericyclic transition state. | nih.gov |

| Intradiol Ring Cleavage | Biomimetic Iron Complex | DFT | Identification of a bridging peroxide intermediate and explanation for the observed selectivity based on the activation barrier of different pathways. | nih.gov |

| Asymmetric Allylation | Chiral Platinum(II) Phosphinite | QM/MM, DFT | Successful prediction of enantioselectivity by analyzing the energies of numerous possible transition state conformers. |

Computational and Theoretical Studies of 2,2 Dimethoxy 1,1 Binaphthalene Systems

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the optimized geometry and electronic characteristics of molecular systems. youtube.com For atropisomeric compounds like 2,2'-Dimethoxy-1,1'-binaphthalene (B1296908), DFT calculations are crucial for understanding the relationship between the molecule's conformation and its properties.

Geometric Structure: Geometry optimization using DFT, commonly with functionals like B3LYP or BPW91 and basis sets such as 6-31G** or 6-311G(d,p), allows for the precise determination of bond lengths, bond angles, and dihedral angles. cas.czresearchgate.net The most critical geometric parameter in binaphthyl systems is the dihedral angle between the two naphthalene (B1677914) rings, which arises from the restricted rotation around the C1-C1' single bond. cas.czbibliotekanauki.pl Computational studies on related 1,1'-binaphthyl derivatives have found this dihedral angle to be approximately 90 degrees in stable, non-bridged structures. cas.cz The rotation of the methoxy (B1213986) groups also represents key flexible coordinates in the structure. researchgate.net

| Parameter | Typical Calculated Value | Reference Compound |

|---|---|---|

| C1-C1' Dihedral Angle | ~90° | 1,1'-Binaphthyl Derivatives cas.cz |

| Ar-O Bond Length | ~1.36 Å | 5,6-Dimethoxy-1-indanone researchgate.net |

| O-CH₃ Bond Length | ~1.43 Å | 5,6-Dimethoxy-1-indanone researchgate.net |

| C-C-O-C Dihedral Angle | ~0° (for stable conformer) | 5,6-Dimethoxy-1-indanone researchgate.net |

Ab Initio Molecular Orbital Theory for Conformational Features

Ab initio (Latin for "from the beginning") molecular orbital methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of experimental data. These methods are particularly valuable for detailed conformational analysis.

For molecules with rotational freedom, such as the methoxy groups in this compound, ab initio calculations can map the potential energy surface. researchgate.net Studies on analogous compounds like 2,2-dimethoxypropane (B42991) using methods such as B3LYP/6-31++G** have successfully identified multiple stable conformers and the energy barriers for their interconversion. nih.gov For instance, in 2,2-dimethoxypropane, four distinct energy minima were identified, with a calculated energy difference of 3.25 kcal/mol between the ground state and the first higher energy conformer. nih.gov The barrier for this conformational change was computed to be 1.29 kcal/mol. nih.gov Similar high-level ab initio calculations have been shown to accurately predict conformer populations for related molecules like 1,2-dimethoxypropane. ibm.com Applying these techniques to this compound allows for a thorough exploration of its conformational landscape, identifying the most stable arrangements of the methoxy groups relative to the chiral binaphthyl core.

Molecular Dynamics Simulations and Conformer Averaging

While quantum mechanical calculations are excellent for studying static structures and their energies, Molecular Dynamics (MD) simulations provide a way to understand the dynamic behavior of molecules over time. mdpi.com MD simulations are a powerful tool for studying thermodynamic and transport processes at the molecular scale, offering insights into processes not easily accessible through experiments. mdpi.com

For chiral molecules, MD simulations are particularly useful for investigating interactions with other molecules, such as a chiral selector or a substrate in a catalytic reaction. A study on the closely related 1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (BNP) enantiomers demonstrates this capability. nih.govnih.gov In that work, MD simulations were used to model the binding of (R)- and (S)-BNP to a chiral molecular micelle. nih.gov The simulations identified preferred binding pockets and revealed that both enantiomers could form hydrogen bonds and penetrate the core of the micelle. nih.govnih.gov

By sampling thousands of structures from an MD trajectory, it is possible to perform conformer averaging. This process calculates properties over the entire ensemble of conformations, providing a result that is more comparable to experimental measurements, which are themselves an average over a vast number of molecules in various states. This approach is critical for understanding systems where flexibility and dynamic interactions play a key role.

Prediction of Chiroptical Properties (e.g., CD spectra)

Chiroptical spectroscopies, such as Circular Dichroism (CD), are essential for characterizing chiral molecules. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have become indispensable for predicting and interpreting these spectra.

The binaphthyl moiety is known to be a strong chiral chromophore because the substitution at the 2 and 2' positions creates a stable chiral conformation by hindering rotation. cas.cz Theoretical simulations of Vibrational Circular Dichroism (VCD) spectra for various 1,1'-binaphthyl derivatives have shown a very good agreement with experimental results. cas.cz These calculations, often using functionals like BPW91, can distinguish the spectral contributions of the binaphthyl skeleton from those of the substituent groups. cas.cz The predicted spectra are highly sensitive to the molecular conformation, especially the dihedral angle between the naphthyl planes, making the combination of computational prediction and experimental measurement a powerful tool for conformational assignment. cas.cz

Computational Insights into Asymmetric Induction Mechanisms

Understanding how a chiral molecule can influence the outcome of a chemical reaction—a process known as asymmetric induction—is a central goal in organic chemistry. Computational studies provide profound insights into these mechanisms at the molecular level.

MD simulations and quantum mechanics can be used to model the non-covalent interactions responsible for chiral recognition. The aforementioned MD study of BNP enantiomers binding to a chiral selector is a prime example. nih.gov The simulations were able to differentiate the binding of the two enantiomers, showing that (S)-BNP formed stronger hydrogen bonds, moved deeper into the binding site, and possessed a lower (more favorable) binding free energy than the (R)-enantiomer. nih.gov These computational results were in agreement with experimental data and successfully explained the basis for the observed enantioselectivity, pinpointing the site of chiral recognition near a specific chiral center on the selector molecule. nih.gov Such computational investigations are crucial for the rational design of new chiral catalysts and selectors based on the this compound scaffold.

Design and Synthesis of Novel 2,2 Dimethoxy 1,1 Binaphthalene Derivatives and Analogues

Chiral Ligand Design Principles Based on DMDOBIN Scaffold

The design of effective chiral ligands based on the 2,2'-Dimethoxy-1,1'-binaphthalene (B1296908) (DMDOBIN) scaffold is a nuanced process governed by the interplay of steric and electronic factors. researchgate.netillinois.edu The inherent C2 symmetry and axial chirality of the binaphthyl core provide a rigid and well-defined three-dimensional space, which is fundamental to achieving high stereoselectivity in catalytic reactions. wikipedia.orgnih.gov

Steric and Electronic Effects:

The methoxy (B1213986) groups at the 2,2'-positions of the DMDOBIN scaffold play a pivotal role in defining the steric environment around a coordinated metal center. nih.gov These groups can influence the approach of substrates and reagents, thereby directing the stereochemical outcome of a reaction. The dihedral angle between the two naphthalene (B1677914) rings, which is a key feature of the binaphthyl backbone, creates a chiral pocket. The size and shape of this pocket can be fine-tuned by introducing substituents at various positions on the naphthalene rings.

From an electronic standpoint, the methoxy groups are electron-donating, which can modulate the electron density at a metal center coordinated to a ligand derived from the DMDOBIN scaffold. This, in turn, can affect the catalytic activity and selectivity of the metal complex. researchgate.net The electronic properties of the ligand can be further adjusted by introducing electron-donating or electron-withdrawing groups at other positions of the binaphthyl rings, allowing for the systematic tuning of the ligand's electronic character to suit a specific catalytic transformation.

Design Strategies:

Furthermore, the modular nature of the DMDOBIN scaffold allows for the systematic modification of its structure to optimize ligand performance. rsc.org This includes varying the substituents on the coordinating atoms (e.g., aryl or alkyl groups on a phosphine) and modifying the binaphthyl backbone itself. This modularity enables the creation of a library of ligands with diverse steric and electronic properties, which can then be screened for optimal performance in a particular asymmetric reaction. The ability to rationally design and fine-tune the properties of DMDOBIN-based ligands has been instrumental in their successful application in a wide range of enantioselective transformations.

Synthesis of Phosphine-Modified DMDOBIN Ligands (e.g., BINAP-type derivatives)

Phosphine-modified derivatives of this compound (DMDOBIN) represent a significant class of chiral ligands, with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) being a prominent example. wikipedia.org The synthesis of these ligands often starts from the optically pure enantiomers of 1,1'-bi-2-naphthol (B31242) (BINOL). orgsyn.org

A general synthetic route to BINAP-type ligands involves the methylation of BINOL to form DMDOBIN. researchgate.net This is typically achieved by reacting BINOL with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate. researchgate.net The resulting DMDOBIN can then be further functionalized.

To introduce phosphine (B1218219) groups, a common method involves the conversion of the methoxy groups into better leaving groups, such as triflates. This is accomplished by reacting DMDOBIN with triflic anhydride (B1165640) in the presence of pyridine. orgsyn.org The resulting ditriflate of 2,2'-dihydroxy-1,1'-binaphthyl is a key intermediate that can undergo a nickel-catalyzed cross-coupling reaction with a phosphine source, such as diphenylphosphine. orgsyn.org This step typically employs a nickel catalyst, for example, [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl2(dppe)), in a solvent like dimethylformamide (DMF). orgsyn.org

Alternatively, phosphine functionalities can be introduced through lithiation of the binaphthyl backbone followed by reaction with a chlorophosphine. For instance, treatment of DMDOBIN with n-butyllithium (n-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can lead to directed ortho-metalation at the 3 and 3' positions. Subsequent reaction with a chlorophosphine, such as chlorodiphenylphosphine, would yield the corresponding 3,3'-bis(diphenylphosphino)-2,2'-dimethoxy-1,1'-binaphthalene ligand.

The modularity of these synthetic approaches allows for the preparation of a wide variety of phosphine-modified DMDOBIN ligands with different steric and electronic properties by varying the phosphine source. researchgate.netnih.govresearchgate.net

Table 1: Synthesis of a BINAP-type ligand from (S)-BINOL

| Step | Reactants | Reagents | Product |

| 1 | (S)-1,1'-Bi-2-naphthol (BINOL) | Potassium carbonate, Methyl iodide | (S)-2,2'-Dimethoxy-1,1'-binaphthalene (DMDOBIN) researchgate.net |

| 2 | (S)-DMDOBIN | n-BuLi, TMEDA, 1,2-dibromo-1,1,2,2-tetrachloroethane | (S)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene researchgate.net |

| 3 | (S)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene | Diphenylphosphine, Nickel catalyst | (S)-3,3'-Bis(diphenylphosphino)-2,2'-dimethoxy-1,1'-binaphthalene |

Boronic Acid and Other Organometallic DMDOBIN Derivatives

The functionalization of the this compound (DMDOBIN) scaffold extends beyond phosphine ligands to include boronic acid and other organometallic derivatives, which serve as versatile building blocks in organic synthesis and materials science.

A key derivative is (R)-(2,2'-dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid. nih.gov Its synthesis typically begins with the methylation of (R)-BINOL to afford (R)-DMDOBIN. researchgate.net The subsequent step involves a directed ortho-lithiation at the 3 and 3' positions using n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) in a solvent like diethyl ether at low temperatures. researchgate.net The resulting dianion is then quenched with a trialkyl borate, such as triethyl borate, followed by acidic workup with hydrochloric acid to yield the desired diboronic acid. researchgate.net A monoboronic acid derivative, (2,2'-dimethoxy-[1,1'-binaphthalen]-3-yl)boronic acid, can also be synthesized through similar methods, likely by controlling the stoichiometry of the lithiating agent. bldpharm.combldpharm.com

These boronic acid derivatives are valuable intermediates for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide range of aryl and vinyl substituents at the 3 and 3' positions of the DMDOBIN core. This allows for the construction of more complex and sterically demanding chiral ligands and materials.

Beyond boronic acids, other organometallic derivatives of DMDOBIN can be prepared. For example, the lithiated intermediates generated during the synthesis of the boronic acids can potentially be trapped with other electrophiles containing metals or metalloids. This could lead to the formation of derivatives containing silicon, tin, or other elements, further expanding the chemical space of DMDOBIN-based structures. These organometallic functionalities can impart unique reactivity and properties, making them useful in various catalytic and material applications.

Table 2: Synthesis of (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | (R)-1,1'-Bi-2-naphthol | 10% NaOH, (CH3)2SO4 | (R)-2,2'-Dimethoxy-1,1'-binaphthalene |

| 2 | (R)-2,2'-Dimethoxy-1,1'-binaphthalene | n-BuLi, TMEDA, Et2O, 0°C | Lithiated intermediate |

| 3 | Lithiated intermediate | B(OEt)3, -78°C to rt | Boronate ester intermediate |

| 4 | Boronate ester intermediate | 1 M HCl, 5°C | (R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid researchgate.net |

Extended π-System Analogues (e.g., Bichrysene-based derivatives)

Expanding the π-conjugated system of the this compound (DMDOBIN) scaffold leads to the creation of novel analogues with unique photophysical and electronic properties. These extended systems are of interest for applications in molecular electronics, sensory materials, and chiroptical devices. nih.gov

One approach to extending the π-system is through the synthesis of bichrysene-based derivatives. Chrysene (B1668918) is a polycyclic aromatic hydrocarbon with a larger π-system than naphthalene. By coupling two chrysene units in a manner analogous to the 1,1'-linkage in binaphthyls, a bichrysene scaffold can be constructed. The introduction of methoxy groups at the positions corresponding to the 2,2'-positions in DMDOBIN would yield a direct analogue with a significantly larger and more delocalized π-electron system.

The synthesis of such extended analogues often involves multi-step sequences. For instance, the synthesis of dithieno[3,2-b:2',3'-d]phospholes, which are another class of extended π-systems, demonstrates a modular two-step approach. nih.gov A similar strategy could be envisioned for bichrysene derivatives, potentially involving the coupling of appropriately functionalized chrysene precursors.

The incorporation of the DMDOBIN core into larger conjugated structures can also be achieved through coupling reactions. For example, the boronic acid derivatives of DMDOBIN can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach other aromatic or heteroaromatic units, thereby extending the π-conjugation. Similarly, terminal alkyne-functionalized DMDOBIN derivatives can be coupled to form larger oligomeric or polymeric structures with extended π-systems. nih.gov

The electronic properties of these extended π-system analogues are expected to be significantly different from those of DMDOBIN. The larger conjugated system generally leads to a smaller HOMO-LUMO gap, resulting in red-shifted absorption and emission spectra. nih.gov This tunability of the optoelectronic properties through the extension of the π-system is a key driver for the design and synthesis of these novel analogues.

Supramolecular Assembly and Self-Aggregating Chiral Systems

The this compound (DMDOBIN) scaffold and its derivatives are not only valuable as individual molecules but also as building blocks for the construction of complex supramolecular assemblies and self-aggregating chiral systems. mdpi.comresearchgate.net The formation of these higher-order structures is driven by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com

The inherent chirality of the DMDOBIN core can be transferred to the supramolecular level, leading to the formation of chiral aggregates. This phenomenon is particularly evident in studies of chiral compound mixtures, where homo- and heterochiral associations can occur. researchgate.net The dynamic equilibrium between single molecules and their aggregates can lead to interesting phenomena such as the self-disproportionation of enantiomers (SDE) under certain conditions. researchgate.net

The design of DMDOBIN derivatives for supramolecular assembly often involves the introduction of functional groups that can participate in specific non-covalent interactions. For instance, the boronic acid derivatives of DMDOBIN can form hydrogen-bonded networks. The incorporation of groups capable of forming strong intermolecular interactions, such as those found in porphyrin dimers linked by a binaphthyl unit, can lead to the formation of well-defined host-guest complexes. nih.gov

The process of self-assembly can lead to the formation of various supramolecular structures, including linear polymers. nih.gov For example, a derivative of β-cyclodextrin modified with an adamantyl group has been shown to self-assemble into a supramolecular linear polymer through host-guest interactions. nih.gov A similar principle could be applied to DMDOBIN derivatives, where a recognition motif is incorporated into the scaffold to direct the self-assembly process.

The study of these supramolecular systems is crucial for understanding how molecular chirality can be expressed and amplified on a larger scale. The ability to control the self-assembly of DMDOBIN derivatives opens up possibilities for the development of new chiral materials with applications in areas such as chiral recognition, sensing, and catalysis. The formation of these assemblies can be influenced by various factors, including the structure of the monomeric unit, the solvent, and the presence of other molecules or ions.

Emerging Applications of 2,2 Dimethoxy 1,1 Binaphthalene in Materials Science and Beyond

Chiral Materials for Organic Electronics (e.g., OLEDs)

The integration of chiral molecules into organic light-emitting diodes (OLEDs) has paved the way for the development of circularly polarized OLEDs (CP-OLEDs), which are highly sought after for applications in 3D displays and quantum computing. 2,2'-Dimethoxy-1,1'-binaphthalene (B1296908) and its derivatives are at the forefront of this research.

Derivatives of binaphthol, a related chiral compound, have been successfully used as chiral hosts in solution-processable CP-OLEDs. For instance, two chiral hosts, (R/S)-BN-mCP and (R/S)-BN-2mCP, when combined with an achiral iridium-based emitter, have yielded CP-OLEDs with impressive performance metrics. The device using (R/S)-BN-mCP as the host achieved a maximum external quantum efficiency (EQE) of 12.7% and a dissymmetry factor (gEL) of -1.7 x 10⁻³. rsc.org Similarly, the (R/S)-BN-2mCP-based device exhibited an even higher EQE of 17.1% with a gEL of -1.3 x 10⁻³. rsc.org Furthermore, by employing (R)-BN-2mCP as the chiral host with a combination of achiral emitters, a broad emission spectrum was achieved with a notable EQE of 12.1% and a gEL of -1.1 x 10⁻³. rsc.org

In a different approach, researchers have developed chiral emitting enantiomers based on an octahydro-binaphthol (OBN) core, namely (R/S)-OBN-Cz. nih.gov These materials exhibit thermally activated delayed fluorescence (TADF), a crucial property for high-efficiency OLEDs. The resulting CP-OLEDs demonstrated exceptional performance, with a maximum EQE of up to 32.6% and a very low efficiency roll-off. nih.gov These devices also showed significant circularly polarized electroluminescence with a dissymmetry factor of approximately 2.0 x 10⁻³. nih.gov The success of these binaphthyl derivatives highlights the potential of this compound as a scaffold for creating next-generation chiral materials for organic electronics. chemimpex.com

Table 1: Performance of CP-OLEDs Incorporating Binaphthyl Derivatives

| Chiral Host/Emitter | Emitter(s) | Max. EQE (%) | gEL |

| (R/S)-BN-mCP | Ir(mypp)₃ | 12.7 | -1.7 x 10⁻³ |

| (R/S)-BN-2mCP | Ir(mypp)₃ | 17.1 | -1.3 x 10⁻³ |

| (R)-BN-2mCP | Ir(mypp)₃ & Ir(piq)₂(acac) | 12.1 | -1.1 x 10⁻³ |

| (R/S)-OBN-Cz | - | 32.6 | ~2.0 x 10⁻³ |

Functional Materials with Tunable Chiral Properties

The inherent chirality of this compound makes it an excellent candidate for constructing functional materials whose chiral properties can be precisely controlled.

Chiral Liquid Crystals

Chiral liquid crystals (CLCs) are of great interest due to their unique optical properties, such as selective reflection of circularly polarized light. The helical twisting power (HTP) of a chiral dopant is a key parameter that determines the properties of the resulting CLC. Researchers have synthesized a series of chiral dopants based on the binaphthyl structure to investigate the factors influencing HTP. rsc.org

In one study, (R)-6,6'-halogenated and -methylated binaphthyl compounds were doped into two different nematic liquid crystals (NLCs), JC-1041XX and N-(4-methoxybenzylidene)-4-butylaniline (MBBA). rsc.org The results showed that chiral dopants with smaller steric hindrance and greater polarizability exhibited higher HTP values. rsc.org The electrostatic interactions and structural similarity between the chiral dopant and the NLC molecules also played a significant role. rsc.org This research provides valuable insights into the rational design of chiral dopants for CLCs with tailored properties.

Organic Frameworks (OFs) and Porous Materials

Porous organic frameworks (POFs), including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are a class of materials with high surface areas and tunable pore sizes. rsc.orgnih.gov The incorporation of chiral building blocks like this compound into these frameworks can lead to the creation of chiral porous materials with applications in enantioselective separations, catalysis, and sensing. nih.gov

For instance, a chiral polyimide based on a binaphthalene derivative was synthesized and shown to be intrinsically microporous and soluble in common solvents. nih.gov The porous nature of this polymer was confirmed by its ability to adsorb gases like nitrogen, argon, hydrogen, and carbon dioxide. nih.gov A comparison with its racemic counterpart revealed the crucial role of the organized superstructure in its properties. nih.gov

The development of hybrid materials combining MOFs and COFs is another promising area. escholarship.org These "MOF/COF hybrids" can exhibit properties superior to their individual components. escholarship.org While direct incorporation of this compound into these hybrid frameworks is an area of active research, the principles established with other chiral linkers suggest a viable pathway for creating novel chiral porous materials.

Polymerization Catalysis for Stereoregular Polymers

The synthesis of stereoregular polymers, where the stereochemistry of the monomer units is controlled, is a major goal in polymer chemistry. Chiral catalysts are essential for achieving this control. While the direct use of this compound in polymerization catalysis is not extensively documented in the provided context, its derivatives, particularly those of 1,1'-bi-2-naphthol (B31242) (BINOL), are widely recognized as highly successful chiral ligands and catalysts in various asymmetric syntheses. mdpi.com The principles of asymmetric catalysis established with BINOL derivatives can be extended to this compound, suggesting its potential in developing catalysts for the production of stereoregular polymers.

Fluorescent Probes and Sensors for Chiral Recognition

The development of fluorescent probes for the enantioselective recognition of chiral molecules is of great importance in fields such as pharmacology and biochemistry. nih.gov The rigid and chiral scaffold of binaphthyl compounds makes them ideal candidates for the design of such sensors. mdpi.com

A novel fluorescent polymer sensor based on a derivative of (S)-2,2'-dimethoxy-(1,1'-binaphthalene)-3,3'-diamine has been synthesized. nih.govdocumentsdelivered.com This polymer, P-1, demonstrated a remarkable "turn-on" fluorescence enhancement in the presence of (D)-phenylalaninol, with an enantiomeric fluorescence difference ratio as high as 8.99. nih.govdocumentsdelivered.com This high degree of enantioselectivity allows for the clear visual distinction between the enantiomers of phenylalaninol under a UV lamp. nih.govdocumentsdelivered.com

Another study reported the synthesis of a fluorescent probe based on a BINOL derivative for the selective recognition of L-lysine. mdpi.com While not directly using this compound, this work further underscores the utility of the binaphthyl framework in creating highly sensitive and selective chiral sensors. The design of these sensors often relies on the principle that the interaction between the chiral probe and the analyte enantiomers leads to distinct changes in the fluorescence signal.

Future Research Directions and Perspectives

Development of Highly Efficient and Sustainable Catalytic Systems